![molecular formula C13H12FN3O2S B2581412 6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1706414-46-1](/img/structure/B2581412.png)
6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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Description
“6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a compound that belongs to the class of organic compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . Synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 . It also contains a sulfonyl group attached to a 4-fluoro-2-methylphenyl group .
Chemical Reactions Analysis
The chemical reactions involving pyrimidines are diverse. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis and Hepatic Metabolism : Strongly fluorescent fluorodipyrrinones, synthesized from non-fluorescent fluorophenyldipyrrinones, have been studied for their potential as cholephilic fluorescence and 19 F MRI imaging agents in probing liver and biliary metabolism (Boiadjiev et al., 2006).
Herbicidal Applications : Novel pyrimidine and triazine intermediates for herbicidal sulfonylureas have been developed, demonstrating effective post-emergence herbicidal properties in crops like cotton and wheat (Hamprecht et al., 1999).
Medicinal Chemistry
Novel Drug Synthesis : A study on the synthesis of pyrazole carbaldehyde derivatives from precursors like 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl) pyrimidine-5-carbohydrazides shows promise for developing novel drugs with antioxidant, anti-breast cancer, and anti-inflammatory properties (Thangarasu et al., 2019).
Heterocyclic Sulfonamides Synthesis : Efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, including pyrimidines, demonstrates the potential for medicinal applications (Tucker et al., 2015).
Biological Applications
Carbonic Anhydrase Inhibitors : Pyrimidine derivatives, including those with a 5-fluorouracil moiety, have been evaluated as inhibitors of human carbonic anhydrases IX and XII, showing potential for targeted action against breast cancer cells (Petreni et al., 2020).
Modification for Biomedical Applications : The synthesis of bi-aryl pyrimidine heterocycles, including Alzheimer's disease treatment candidates, demonstrates the potential for developing new drugs targeting specific diseases (Rehman et al., 2017).
Antitumor Activity : Research on pyrrolo[2,3-d]pyrimidine antifolates indicates their efficacy as antitumor agents, highlighting their selective inhibition of folate receptors and proton-coupled folate transporter over the reduced folate carrier (Deng et al., 2008).
properties
IUPAC Name |
6-(4-fluoro-2-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2S/c1-9-4-11(14)2-3-13(9)20(18,19)17-6-10-5-15-8-16-12(10)7-17/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PICXOPFGHUIXJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC3=CN=CN=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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